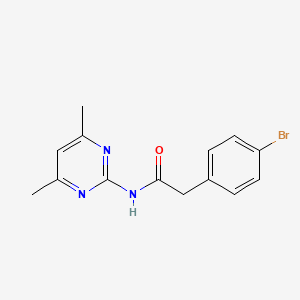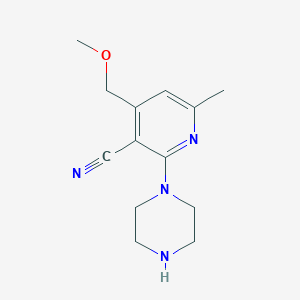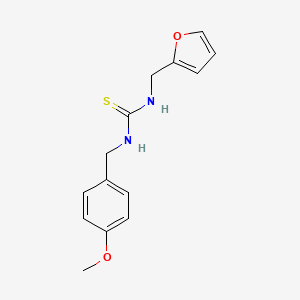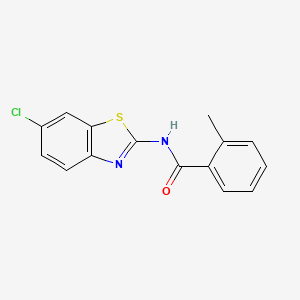
2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide is a chemical compound that belongs to the class of acetamides. It is also known as BDA-410 or BDA-922. This compound has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide involves the inhibition of the activity of the enzyme phosphoinositide 3-kinase (PI3K). This enzyme is involved in the regulation of cell growth, proliferation, and survival. Inhibition of PI3K activity leads to the activation of apoptotic pathways, which results in the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of 2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide is its specificity towards PI3K. This compound has been found to selectively inhibit the activity of PI3K, without affecting the activity of other kinases. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to use in in vivo experiments.
未来方向
There are several future directions for the research on 2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide. One of the potential areas of research is the development of more potent and selective PI3K inhibitors. Another area of research is the investigation of the use of this compound in combination with other anticancer drugs for the treatment of cancer. Additionally, the potential use of this compound in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases, can also be explored.
Conclusion:
This compound is a promising compound that has potential therapeutic applications in the treatment of cancer and inflammatory diseases. Its mechanism of action involves the inhibition of PI3K activity, which leads to the induction of apoptosis in cancer cells and the inhibition of pro-inflammatory cytokine production. Although this compound has some limitations, its specificity towards PI3K makes it a valuable tool for scientific research. Future research on this compound can lead to the development of more potent and selective PI3K inhibitors and the exploration of its use in the treatment of other diseases.
合成方法
The synthesis of 2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide involves the reaction of 4-bromoacetophenone with 4,6-dimethyl-2-aminopyrimidine in the presence of a base and a solvent. The reaction yields this compound as a white solid.
科学研究应用
2-(4-bromophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
2-(4-bromophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c1-9-7-10(2)17-14(16-9)18-13(19)8-11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPGLKBHEKUWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)CC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24788540 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5857940.png)
![N-(2,5-dimethoxyphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5857948.png)

![3-(difluoromethyl)-5-(methylthio)-N-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5857953.png)
![5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5857956.png)
![N-(4-bromophenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5857965.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5857972.png)


![5-ethyl-N'-[(5-ethyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5858003.png)
![N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5858009.png)
![3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5858013.png)

